molecular formula C23H21F3N4O2 B2570982 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946248-92-6

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2570982
CAS RN: 946248-92-6
M. Wt: 442.442
InChI Key: SDMBZHOAIMWURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

A study by Prinz et al. (2017) detailed the synthesis of N-heterocyclic methanones derived from phenoxazine and phenothiazine, which demonstrated significant antiproliferative properties against cancer cell lines by inhibiting tubulin polymerization. These compounds induced G2/M phase cell cycle blockade, suggesting their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).

Antibacterial Activity

Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against several human pathogenic bacteria. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj et al., 2018).

Molecular Docking and Estrogen Receptor Binding

Research by Parveen et al. (2017) involved the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for their cytotoxic activities against human breast cancer cell lines and their estrogen receptor binding affinity. This study highlights the role of structural elements in enhancing antiproliferative activities, offering insights into the design of compounds with improved therapeutic profiles (Parveen et al., 2017).

Antimicrobial and Synthetic Applications

A study by Ramudu et al. (2017) focused on the synthesis of new molecular entities derived from pipradol with antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Ramudu et al., 2017).

Environmental Monitoring

Borova et al. (2015) developed a methodology for the determination of new psychoactive substances in wastewater, including synthetic cannabinoids and piperazines. This research underscores the importance of analytical methods in environmental monitoring and the assessment of substance use in communities (Borova et al., 2015).

properties

IUPAC Name

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c1-16-27-20(15-21(28-16)32-19-5-3-2-4-6-19)29-11-13-30(14-12-29)22(31)17-7-9-18(10-8-17)23(24,25)26/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMBZHOAIMWURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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